ナファレリン酢酸塩

概要

説明

ナファレリン (酢酸塩) は、ゴナドトロピン放出ホルモン (GnRH) の合成デカペプチド類似体です。主に、子宮内膜症および早発性思春期の治療のための鼻スプレーとして使用されます。 ナファレリン (酢酸塩) は、最初にゴナドトロピン、黄体形成ホルモン (LH)、および卵胞刺激ホルモン (FSH) の放出を刺激し、その後、下垂体からの放出を抑制することにより作用します .

科学的研究の応用

Nafarelin (acetate) has a wide range of scientific research applications:

Chemistry: Used as a model peptide for studying peptide synthesis and degradation.

Biology: Investigated for its role in regulating reproductive hormones.

Medicine: Used in clinical studies for the treatment of endometriosis, central precocious puberty, and other hormone-related conditions.

Industry: Employed in the development of controlled-release drug delivery systems

作用機序

ナファレリン (酢酸塩) は、ゴナドトロピン放出ホルモン (GnRH) の強力なアゴニストとして作用します。投与後、最初は下垂体からの LH および FSH の放出を刺激し、一時的に性腺ステロイド生成を増加させます。繰り返し投与すると、GnRH 受容体を脱感作させ、性腺ステロイドの分泌が減少します。 性腺ステロイドのこの抑制は、子宮内膜症や早発性思春期などの状態で見られる治療効果をもたらします .

生化学分析

Biochemical Properties

Nafarelin acetate interacts with the pituitary gland in the human body. At the onset of administration, nafarelin acetate stimulates the release of the pituitary gonadotropins, luteinizing hormone (LH) and follicle-stimulating hormone (FSH), resulting in a temporary increase of gonadal steroidogenesis . Repeated dosing abolishes the stimulatory effect on the pituitary gland .

Cellular Effects

Nafarelin acetate influences cell function by affecting the secretion of gonadal steroids. Twice daily administration leads to decreased secretion of gonadal steroids by about 4 weeks; consequently, tissues and functions that depend on gonadal steroids for their maintenance become quiescent . After nafarelin acetate therapy is discontinued, pituitary and ovarian function normalize and estradiol serum concentrations increase to pretreatment levels .

Molecular Mechanism

Like GnRH, initial or intermittent administration of nafarelin acetate stimulates the release of the gonadotropins luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland, which in turn transiently increases production of estradiol in females and testosterone in both sexes .

Temporal Effects in Laboratory Settings

In children, nafarelin acetate was rapidly absorbed into the systemic circulation after intranasal administration. Maximum serum concentrations were achieved between 10 and 45 minutes . The average serum half-life of nafarelin following intranasal administration of a 400

準備方法

合成経路と反応条件

ナファレリン (酢酸塩) は、ペプチドの製造によく用いられる方法である固相ペプチド合成 (SPPS) により合成されます。この合成は、固体樹脂に固定された成長中のペプチド鎖に保護されたアミノ酸を順次付加することにより行われます。主要な手順は以下のとおりです。

カップリング: アミノ酸は、カルボジイミド試薬を使用してカップリングされます。

脱保護: 保護基は、トリフルオロ酢酸を使用して除去されます。

切断: ペプチドは樹脂から切断され、精製されます.

工業生産方法

工業的な設定では、ナファレリン (酢酸塩) の製造は、大規模な SPPS に続き、精製のために高速液体クロマトグラフィー (HPLC) を使用します。 最終生成物は、安定な粉末形態を得るために凍結乾燥されます .

化学反応解析

反応の種類

ナファレリン (酢酸塩) は、以下を含むいくつかの種類の化学反応を起こします。

加水分解: ペプチド結合は、酸性または塩基性条件下で加水分解される可能性があります。

酸化: ペプチド中のメチオニン残基は、メチオニンスルホキシドに酸化される可能性があります。

一般的な試薬と条件

加水分解: 酸性または塩基性溶液。

酸化: 過酸化水素またはその他の酸化剤。

生成される主な生成物

加水分解: より短いペプチド断片。

酸化: メチオニンスルホキシド含有ペプチド。

還元: チオール含有ペプチド.

科学研究アプリケーション

ナファレリン (酢酸塩) は、広範囲の科学研究アプリケーションを持っています。

化学: ペプチド合成と分解を研究するためのモデルペプチドとして使用されます。

生物学: 生殖ホルモンの調節における役割について調査されています。

医学: 子宮内膜症、早発性思春期、およびその他のホルモン関連疾患の治療のための臨床研究で使用されます。

化学反応の分析

Types of Reactions

Nafarelin (acetate) undergoes several types of chemical reactions, including:

Hydrolysis: The peptide bonds can be hydrolyzed under acidic or basic conditions.

Oxidation: The methionine residue in the peptide can be oxidized to methionine sulfoxide.

Reduction: Disulfide bonds, if present, can be reduced to thiols.

Common Reagents and Conditions

Hydrolysis: Acidic or basic solutions.

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Dithiothreitol (DTT) or other reducing agents.

Major Products Formed

Hydrolysis: Shorter peptide fragments.

Oxidation: Methionine sulfoxide-containing peptides.

Reduction: Thiol-containing peptides.

類似化合物との比較

ナファレリン (酢酸塩) は、ゴセレリン、リュープロレリン、トリプトレリンなどの他の GnRH アナログと比較されます。これらの化合物はすべて、同様の作用機序を共有していますが、ナファレリン (酢酸塩) は、利便性と使いやすさを提供する鼻腔内投与経路が独特です。 さらに、ナファレリン (酢酸塩) は、他のいくつかのアナログと比較して、少ない投与回数と短い投与期間で効果的な下垂体抑制を達成することが示されています .

類似化合物

- ゴセレリン

- リュープロレリン

- トリプトレリン

特性

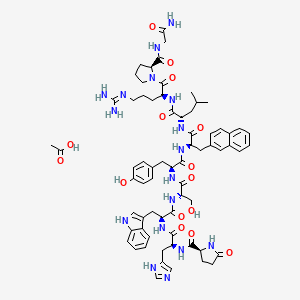

IUPAC Name |

acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C66H83N17O13.C2H4O2/c1-36(2)25-48(58(89)76-47(13-7-23-71-66(68)69)65(96)83-24-8-14-54(83)64(95)73-33-55(67)86)77-60(91)50(28-38-15-18-39-9-3-4-10-40(39)26-38)78-59(90)49(27-37-16-19-43(85)20-17-37)79-63(94)53(34-84)82-61(92)51(29-41-31-72-45-12-6-5-11-44(41)45)80-62(93)52(30-42-32-70-35-74-42)81-57(88)46-21-22-56(87)75-46;1-2(3)4/h3-6,9-12,15-20,26,31-32,35-36,46-54,72,84-85H,7-8,13-14,21-25,27-30,33-34H2,1-2H3,(H2,67,86)(H,70,74)(H,73,95)(H,75,87)(H,76,89)(H,77,91)(H,78,90)(H,79,94)(H,80,93)(H,81,88)(H,82,92)(H4,68,69,71);1H3,(H,3,4)/t46-,47-,48-,49-,50+,51-,52-,53-,54-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUJYDLHACHDKAJ-CFWZQLQRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)C(CC2=CC3=CC=CC=C3C=C2)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CN=CN7)NC(=O)C8CCC(=O)N8.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N)NC(=O)[C@@H](CC2=CC3=CC=CC=C3C=C2)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CC7=CN=CN7)NC(=O)[C@@H]8CCC(=O)N8.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C68H87N17O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

76932-56-4 (Parent) | |

| Record name | Nafarelin acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076932600 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50227720 | |

| Record name | Nafarelin acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50227720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1382.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76932-60-0 | |

| Record name | Nafarelin acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076932600 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nafarelin acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50227720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NAFARELIN ACETATE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TH2HMT9YBQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Nafarelin acetate?

A1: Nafarelin acetate is a decapeptide with the sequence: Pyr-His-Trp-Ser-Tyr-D-Nal-Leu-Arg-Pro-Gly-NH2. Its molecular formula is C52H68N14O12 and its molecular weight is 1073.2 g/mol. [, , ]

Q2: Is there any spectroscopic data available for Nafarelin acetate?

A2: While the provided articles don't delve deeply into spectroscopic characterization, one study utilizes nuclear magnetic resonance (NMR) and mass spectrometry to identify 2-naphthylacetic acid as a major urinary metabolite. []

Q3: How is Nafarelin acetate formulated for controlled release?

A3: Nafarelin acetate can be encapsulated in poly(d,l-lactide-co-glycolide) (PLGA) microspheres for controlled release. [, , ] This method has demonstrated continuous in vivo release for durations of 40-44 days. []

Q4: What factors influence the release profile of Nafarelin acetate from PLGA microspheres?

A4: Several factors influence the release profile, including the percentage of peptide loading, polymer lactide/glycolide ratio, polymer molecular weight, microsphere size, and the number of microspheres administered. [, , ]

Q5: What is the pharmacokinetic profile of Nafarelin acetate?

A5: Following intravenous administration in rhesus monkeys, Nafarelin acetate exhibits a terminal plasma half-life of 120 minutes and a systemic clearance of 2.7 ml/min/kg. [] In rats, these values are 33.6 minutes and 12.0 ml/min/kg, respectively. []

Q6: How does the route of administration affect Nafarelin acetate absorption?

A6: Intranasal administration in rhesus monkeys shows rapid absorption with peak levels at 15-30 minutes and a bioavailability of about 2% compared to subcutaneous injection. [] The nasal dose response is nonlinear, possibly due to absorption mechanisms. []

Q7: What are the major metabolites of Nafarelin acetate?

A7: In rhesus monkeys, about 80% of radiolabeled Nafarelin acetate is excreted in urine. [] Major urinary metabolites include the 5-10-hexapeptide amide, the 6-10-pentapeptide amide, the 5-7-tripeptide, the 6-7-dipeptide, and 2-naphthylacetic acid. []

Q8: What are the applications of Nafarelin acetate in in vitro fertilization (IVF)?

A8: Nafarelin acetate is used in IVF for pituitary suppression in ovulation induction protocols. [, , , , , ] Studies show comparable efficacy to other GnRH agonists like Leuprolide acetate, with potential advantages in reducing hMG requirements and the number of frozen embryos. [, , ]

Q9: Are there any animal models used to study Nafarelin acetate?

A9: Nafarelin acetate has been studied in various animal models. In female rats, it exhibits 200 times the potency of Luteinizing hormone-releasing hormone (LHRH) in suppressing estrus. [] Studies in beagle bitches demonstrate its potential as a long-term reversible contraceptive. [, ]

Q10: Are there strategies to improve Nafarelin acetate delivery to specific tissues?

A10: Research has explored PLGA nanospheres for targeted delivery of Nafarelin acetate. [, , ] One study investigated aerosolization of these nanospheres for potential pulmonary delivery, finding that freeze-drying with a hydrophilic surfactant and mixing with lactose improved inhalation characteristics. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。